4-Methoxymethoxyphenethylamine

Catalog No.
S8684367
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
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4-Methoxymethoxyphenethylamine

Product Name

4-Methoxymethoxyphenethylamine

IUPAC Name

2-[4-(methoxymethoxy)phenyl]ethanamine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-12-8-13-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8,11H2,1H3

InChI Key

RILYNDPGQNWVJK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)CCN

Molecular Architecture

The compound's IUPAC name, N-methyl-2-(4-methoxyphenyl)ethanamine, reflects its dual functionalization:

  • A methoxy group (-OCH₃) at the 4-position of the benzene ring
  • A methyl group (-CH₃) substituting the primary amine hydrogen

Structural Data

PropertyValueSource
Molecular formulaC₁₀H₁₅NOPubChem
Molar mass165.23 g/molCalculated
CAS Registry4091-50-3
SMILESCOc1ccc(CCN(C)C)cc1
X-ray diffractionNot publicly available-

The methoxy group increases lipid solubility compared to non-substituted phenethylamines, potentially enhancing blood-brain barrier permeability. Quantum mechanical calculations suggest the N-methyl group induces a 12° twist in the ethylamine side chain relative to the aromatic plane, a conformation that may influence receptor binding.

Spectroscopic Signatures

Key spectral characteristics from experimental data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, J=8.4 Hz, 2H, ArH), 6.82 (d, J=8.4 Hz, 2H, ArH), 3.79 (s, 3H, OCH₃), 2.72 (t, J=7.2 Hz, 2H, CH₂N), 2.42 (t, J=7.2 Hz, 2H, CH₂Ar), 2.32 (s, 3H, NCH₃).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym), 1030 cm⁻¹ (C-O-C sym).

These features distinguish it from primary amines like 4-methoxyphenethylamine (CAS 55-81-2), which lacks the N-methyl group.

Alkylation Reactions for Precursor Modification

Alkylation serves as a cornerstone for constructing the phenethylamine backbone. Nucleophilic substitution reactions using α-bromo-4-methoxymethoxyphenylacetone with methylamine derivatives enable direct formation of the ethylamine sidechain. In the Leuckart reaction variant, 4-methoxymethoxyphenylacetone undergoes reductive amination with ammonium formate at 185°C, yielding the secondary amine precursor [2]. This method eliminates the need for discrete hydrogenation steps, though it requires careful control of reaction time and temperature to minimize byproduct formation.

Recent advances employ phase-transfer catalysis to enhance reaction efficiency. For instance, tetrabutylammonium bromide facilitates the alkylation of 4-methoxymethoxybenzyl chloride with nitroethane derivatives in biphasic systems (water/toluene), achieving 78% conversion at 60°C within 4 hours. Subsequent hydrogenation of the nitro intermediate completes the amine synthesis [1].

Catalytic Oxidation Approaches Using Hydrogen Peroxide and Diselenide Systems

Oxidative methods address challenges in introducing oxygenated functionalities. A diselenide-catalyzed system using 30% hydrogen peroxide achieves selective oxidation of 4-methoxymethylbenzyl alcohol to the corresponding aldehyde precursor. The catalyst diphenyldiselenide (5 mol%) activates hydrogen peroxide through selenoxide intermediates, enabling conversions exceeding 90% within 2 hours at 40°C. This method surpasses traditional chromium-based oxidants in environmental compatibility and functional group tolerance.

For methoxy group installation, copper(I) oxide-mediated coupling of methylmagnesium bromide to phenolic intermediates demonstrates superior regioselectivity. Reactions conducted in tetrahydrofuran at −78°C prevent over-alkylation, with yields stabilizing at 85–88% after optimization [4].

Protection/Deprotection Strategies for Methoxymethyl Ether Groups

Methoxymethyl (MOM) ether protection proves critical for maintaining substituent integrity during synthesis. The Boc (tert-butyloxycarbonyl) protection strategy, as demonstrated in related phenethylamine syntheses, involves treating amino alcohols with di-tert-butyl dicarbonate in dichloromethane [1]. Subsequent cyclization using methanesulfonyl chloride in tetrahydrofuran generates stable acridine intermediates, which later undergo hydrogenolytic deprotection.

Acid-labile MOM groups are cleaved using boron trifluoride etherate in dichloromethane (0°C, 1 hour), achieving >95% deprotection efficiency. Parallel studies show that hydrochloric acid in dioxane (1M, 25°C) provides comparable results while minimizing side reactions in electron-rich aromatic systems [2].

Optimization of Reaction Conditions for Scale-Up

Scale-up considerations focus on solvent selection, catalyst recovery, and thermal management. For the Leuckart reaction variant, replacing conventional oil baths with microwave-assisted heating reduces reaction time from 7 hours to 45 minutes at the 100g scale, maintaining 82% yield [2]. Solvent recycling systems using fractional distillation recover >90% of tetrahydrofuran and methyl tert-butyl ether from reaction mixtures.

Catalyst optimization studies reveal that polymer-supported palladium (0.5% loading) achieves equivalent hydrogenation efficiency to traditional Pd/C while enabling simple filtration recovery. This modification reduces metal contamination in final products to <5 ppm, meeting pharmaceutical-grade specifications [1].

Table 1: Optimized Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)
AlkylationTBAB, H₂O/toluene, 60°C, 4h7892
Diselenide OxidationPh₂Se₂ (5 mol%), H₂O₂ (3 eq.), 40°C, 2h9189
MOM DeprotectionBF₃·OEt₂, CH₂Cl₂, 0°C, 1h9698
HydrogenationPolymer-Pd (0.5%), H₂ (1 atm), 25°C, 12h8899.5

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a powerful analytical tool for structural elucidation of 4-methoxymethoxyphenethylamine [1] [2]. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms within the molecular framework. Aromatic protons typically resonate in the range of 6.5-8.0 parts per million, indicating the presence of the substituted benzene ring system [3]. The methoxy group protons exhibit chemical shifts between 3.3-3.8 parts per million, consistent with the electron-donating character of the oxygen atom [4] [3].

The phenethylamine chain demonstrates distinctive splitting patterns, with the aromatic methylene group (ArCH2) appearing at 2.7-2.9 parts per million and the aminoethyl methylene (CH2NH2) resonating at 2.6-2.8 parts per million [3]. Primary amine protons display variable chemical shifts between 1-5 parts per million due to rapid exchange processes and hydrogen bonding interactions [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characterization of carbon environments [4]. Aromatic carbons resonate in the range of 115-130 parts per million, while methoxy carbons appear between 50-60 parts per million. The aliphatic carbon atoms of the ethylamine chain exhibit chemical shifts in the 25-50 parts per million region [4].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that correspond to specific functional groups within 4-methoxymethoxyphenethylamine [5] [6]. Primary amine groups exhibit distinctive nitrogen-hydrogen stretching vibrations appearing as two bands in the 3300-3500 wavenumber region, reflecting symmetric and asymmetric stretching modes [5] [6]. Aromatic carbon-hydrogen stretching vibrations occur between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches appear in the 2800-3000 wavenumber range [5].

The aromatic ring system demonstrates characteristic carbon-carbon stretching vibrations between 1450-1650 wavenumbers [5]. Ether carbon-oxygen stretching vibrations, associated with the methoxy substituent, manifest as strong absorption bands in the 1000-1300 wavenumber region [5]. Primary amine nitrogen-hydrogen bending vibrations contribute to medium-intensity absorptions between 1550-1650 wavenumbers [6].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry analysis provides detailed fragmentation patterns that facilitate structural identification and characterization [7] [8] [9]. The molecular ion peak for related phenethylamine compounds typically appears with weak to moderate intensity, reflecting the inherent instability of the molecular ion under electron ionization conditions [9] [10].

Characteristic fragmentation pathways include the loss of ammonia (NH3) plus hydrogen to generate ions at mass-to-charge ratio 135/136, which often represent base peaks or major fragments [11] [7]. The phenethyl core structure produces significant fragments at mass-to-charge ratio 121, while loss of the ethylamine moiety yields fragments at mass-to-charge ratio 105 [9].

The tropylium ion (C7H7+) at mass-to-charge ratio 91 constitutes a major fragment resulting from benzyl rearrangement processes [8] [9]. Additional aromatic fragments include the benzene cation (C6H6+) at mass-to-charge ratio 77, cyclopentadienyl cations at mass-to-charge ratio 65, and cyclobutadienyl cations at mass-to-charge ratio 51 [9] [10].

Fragment Ion (m/z)Relative IntensityFragment Identity
151 (M+)Weak to ModerateMolecular ion
135/136Base peak or majorLoss of NH3 + H
121MajorPhenethyl core
105ModerateLoss of ethylamine
91MajorTropylium ion
77ModerateBenzene cation

Thermodynamic Properties: Melting/Boiling Points and Solubility Profiles

Thermal Properties

The thermodynamic characterization of structurally related compounds provides insights into the physical properties of 4-methoxymethoxyphenethylamine. For the parent compound 4-methoxyphenethylamine, the melting point ranges from 249-251°C, indicating significant intermolecular interactions through hydrogen bonding and van der Waals forces [12] [13]. The boiling point under reduced pressure (20 mmHg) occurs at 138-140°C, reflecting the compound's moderate volatility [12] [14].

The density at 20°C measures 1.031 g/mL, indicating a slightly higher density than water due to the aromatic ring system and heteroatom content [12] [14]. The refractive index (n20/D) of 1.538 provides information about the compound's optical properties and molecular polarizability [14].

Vapor pressure measurements at 25°C yield values of 0.0165 mmHg, indicating relatively low volatility at ambient temperature [13]. The flash point exceeds 230°F (110°C), classifying the compound as having low flammability risk under normal handling conditions [14].

Acid-Base Properties

The predicted acid dissociation constant (pKa) for the amino group measures 9.96±0.10, indicating basic character typical of primary aliphatic amines [12]. This value reflects the electron-donating influence of the aromatic methoxy substituent, which enhances the basicity of the amino group through inductive effects.

Solubility Characteristics

Solubility profiles demonstrate the compound's interaction with various solvents based on polarity and hydrogen bonding capacity [12] [15]. In chloroform, the compound exhibits sparingly soluble behavior, while methanol provides slightly better solubility due to hydrogen bonding interactions between the amine group and the protic solvent [12].

Water solubility for structurally related compounds indicates moderate aqueous solubility, particularly for the hydrochloride salt forms [16]. The presence of the methoxy group and amine functionality creates amphiphilic character, enabling interactions with both polar and nonpolar environments [15].

PropertyValueUnits
Melting Point249-251°C
Boiling Point (20 mmHg)138-140°C
Density (20°C)1.031g/mL
pKa (predicted)9.96±0.10-
Vapor Pressure (25°C)0.0165mmHg

Electrochemical Behavior in Polymer Matrix Environments

Electropolymerization Characteristics

Electrochemical studies of related phenethylamine compounds demonstrate significant activity in polymer matrix systems [17]. The electropolymerization of 4-methoxyphenethylamine proceeds through oxidative coupling mechanisms, generating polymeric films with enhanced electrochemical properties [17]. Cyclic voltammetric analysis reveals irreversible oxidation peaks at approximately +1.48V versus silver/silver chloride reference electrode, corresponding to the formation of cation-radical intermediates [17].

The electrochemical polymerization process involves the generation of radical cations through single-electron oxidation of the aromatic ring system [17]. These reactive intermediates undergo subsequent coupling reactions to form conjugated polymer networks with enhanced conductivity and electroactivity [17].

Redox Behavior in Conductive Polymers

Polymer-modified electrodes demonstrate characteristic redox behavior with distinct oxidation and reduction peaks [17] [18]. The main oxidation peaks appear at +0.45V and +0.65V, while corresponding reduction processes occur at +0.25V and +0.38V [17]. This electrochemical behavior indicates the formation of stable redox-active sites within the polymer matrix.

The incorporation of methoxy-substituted phenethylamine units into polymer backbones enhances charge transport properties through π-conjugation and intermolecular interactions [19] [20]. These materials exhibit potential applications in organic electronics, electrochemical sensors, and energy storage devices [18] [21] [22].

Charge Transfer Mechanisms

Electrochemical impedance spectroscopy reveals modifications in charge transfer resistance upon hybridization or molecular recognition events [17]. The Nyquist plot characteristics demonstrate significant changes in the charge transfer resistance, indicating the utility of these materials for biosensing applications [17].

The redox-active charge carriers in conducting polymer systems enable tunable electronic properties through doping and dedoping processes [18]. The methoxy substituent influences the electronic structure and charge delocalization patterns, affecting the overall electrochemical performance [20] [21].

Polymeric matrices incorporating phenethylamine-derived units demonstrate reversible redox reactions with specific capacities ranging from 44.4 to 157 mA h g⁻¹ at current densities of 20 mA g⁻¹ [22]. The introduction of functional groups such as carboxyl substituents can enhance these capacities to values exceeding 700 mA h g⁻¹ [22].

Electrochemical ParameterValueConditions
Oxidation Potential (polymerization)+1.48Vvs. Ag/AgCl
Main oxidation peaks+0.45V, +0.65VPolymer film
Reduction peaks+0.25V, +0.38VPolymer film
Specific capacity44.4-157mA h g⁻¹

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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